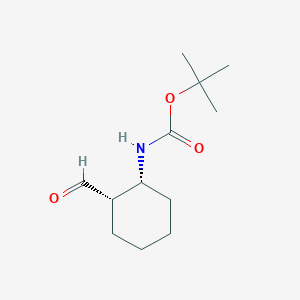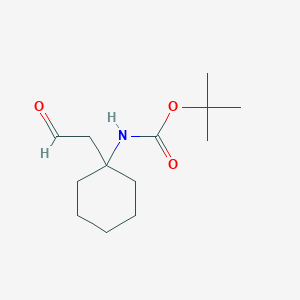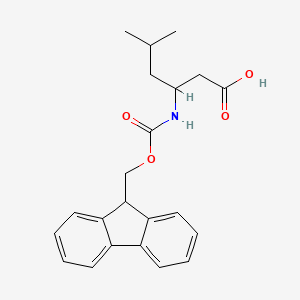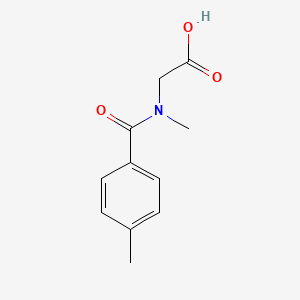![molecular formula C12H17ClN2 B3098426 (3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine CAS No. 1335060-14-4](/img/structure/B3098426.png)
(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine
Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods and reactions used to synthesize the compound. This can include multi-step synthesis processes, catalysts used, reaction conditions, and yield .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule, including bond lengths, bond angles, and conformation . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity, stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, optical activity, and more. These properties can often be predicted using computational chemistry methods .Scientific Research Applications
Dopamine D2 Receptor Modulation
(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine, due to its structural similarity to other cyclic amines, is a potential candidate in the modulation of dopamine D2 receptors (D2Rs). D2Rs are implicated in the treatment of various neuropsychiatric disorders including schizophrenia, Parkinson's disease, depression, and anxiety. Compounds acting on D2Rs usually feature an aromatic moiety, a cyclic amine, a central linker, and a lipophilic fragment, all of which contribute to the affinity and activity at the receptor. Recent advances in D2R ligands, specifically focusing on the 1,4‐disubstituted aromatic cyclic amine group, shed light on the structural prerequisites for high affinity and functional activity at the receptor. Understanding the pharmacology and structure-activity relationships of compounds like this compound can offer insights into therapeutic avenues for these disorders (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
Synthesis and Evaluation in Pharmacology
The compound's structural features, especially the presence of a piperidine moiety, are consistent with pharmacophoric groups found in several psychoactive agents. These groups contribute significantly to the potency and selectivity of binding at receptors like D2. Understanding the role of specific structural elements, such as the arylalkyl moieties in this compound, in modulating receptor affinity and selectivity is crucial. This understanding aids in the synthesis and evaluation of novel compounds with potential therapeutic applications in various neuropsychiatric conditions (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Chemokine Receptor Antagonism
The structural features of this compound align with those of small molecule antagonists targeting chemokine receptors like CCR3, which are implicated in allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The structure-activity relationships of these antagonists, including piperidine derivatives, highlight the importance of specific moieties for high receptor affinity and the potential to modulate allergic inflammation effectively. This suggests possible therapeutic applications in treating allergic diseases through the inhibition of chemokine receptors (Willems & IJzerman, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKVFLXFSLUBDB-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)
![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)





![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)
![[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid](/img/structure/B3098452.png)